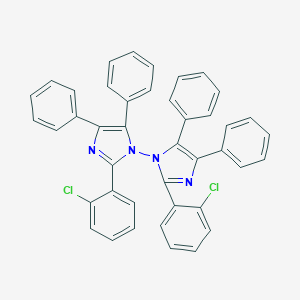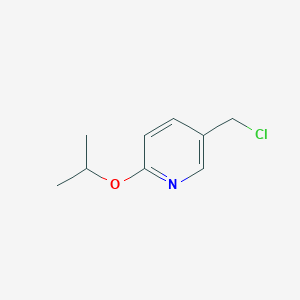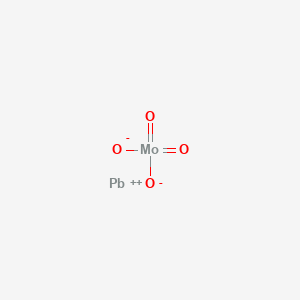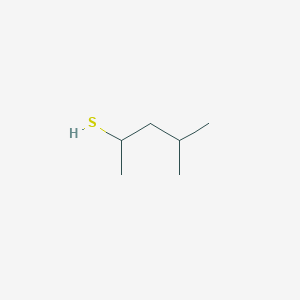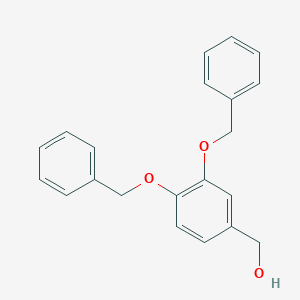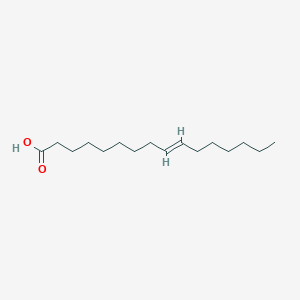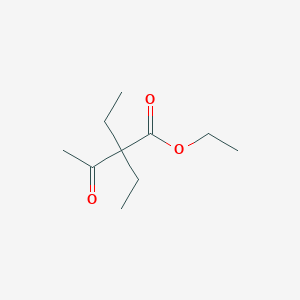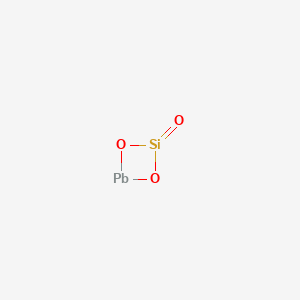
Lead monosilicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead Monosilicate, also known as lead (II) metasilicate or lead silicon trioxide, is a compound with the linear formula PbSiO3 . It appears as a white powder or pale yellow to golden yellow heavy glass grains . The compound is insoluble in water and ethanol, and slightly soluble in strong acid .
Synthesis Analysis
This compound is synthesized by melting lead oxide and silica sand at high temperatures. The resulting mixture is then cooled, crushed, and sieved to obtain lead silicate .Molecular Structure Analysis
The molecular formula of this compound is O3PbSi, and its molecular weight is 283.28 . The lead atom has a radius of 175 pm and a Van der Waals radius of 202 pm . The number of electrons in each of Lead’s shells is [2, 8, 18, 32, 18, 4] and its electron configuration is [Xe] 4f 14 5d 10 6s 2 6p 2 .Physical And Chemical Properties Analysis
This compound has a density of 6.5 g/cm3 and a melting point of 680-730°C . It is insoluble in water and organic solvents . The compound appears as a white monoclinic crystalline powder . It has a refractive index of 2.01 .Aplicaciones Científicas De Investigación
Genotoxic Effects of Lead
Lead, including forms like lead monosilicate, has been extensively studied for its genotoxic effects. Research has highlighted its role as a possible human carcinogen due to its mutagenic, clastogenic, and carcinogenic properties. The genotoxicity of lead, as indicated in a 2010 study, involves indirect mechanisms such as the inhibition of DNA repair or the production of free radicals (García-Léston et al., 2010).
Lead Detoxification in Plants
A study in 2015 revealed the potential of aquatic macrophyte Equisetum diffusum in lead detoxification. This plant can absorb lead from waste cathode ray tube powder, suggesting a natural method for managing lead contamination. The research proposed the role of monosilicic acid in lead detoxification and its interaction with lead in environmental applications (Pant, Sharma, & Singh, 2015).
Adsorption Characteristics for Lead Ion Removal
Lead(II) ions' removal from aqueous solutions has been explored using clay-based composites. The study focused on developing adsorbents to reduce lead toxicity in water, which is crucial due to lead's severe impact on human health. This research contributes to understanding how lead compounds like this compound can be mitigated in water bodies (Şölener et al., 2008).
Lead Tolerance and Phytoremediation Strategies
The strategies for lead tolerance in plants, including their use in phytoremediation, have been a key area of research. Studies show how plants can adapt to lead exposure and the mechanisms they employ for detoxification, such as binding lead ions with phytochelatin. This research is crucial for understanding environmental management of lead and its compounds (Gupta, Huang, & Corpas, 2013).
Lead-Interacting Proteins and Lead Poisoning
Investigating the molecular targets of lead and the pathways affected by lead poisoning, a study in 2018 identified proteins that interact with lead. These interactions help understand the broad range of symptoms associated with lead poisoning, providing insights into the molecular mechanisms of lead compounds like this compound (de Souza, de Andrade, & Dalmolin, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
1,3,2,4λ2-dioxasilaplumbetane 2-oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O3Si.Pb/c1-4(2)3;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPIWWDEGJLLCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Si]1O[Pb]O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3PbSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


